molecular formula C15H14N2O B2679963 N-[(1H-indol-3-yl)(phenyl)methyl]hydroxylamine CAS No. 2230806-88-7

N-[(1H-indol-3-yl)(phenyl)methyl]hydroxylamine

Cat. No.: B2679963
CAS No.: 2230806-88-7
M. Wt: 238.29
InChI Key: CWBCYMLKQCKXHO-UHFFFAOYSA-N
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Description

N-[(1H-Indol-3-yl)(phenyl)methyl]hydroxylamine is a hydroxylamine derivative featuring a benzhydryl-like structure where the hydroxylamine (-NHOH) group is attached to a methylene bridge connecting a phenyl ring and an indole moiety.

Properties

IUPAC Name

N-[1H-indol-3-yl(phenyl)methyl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c18-17-15(11-6-2-1-3-7-11)13-10-16-14-9-5-4-8-12(13)14/h1-10,15-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBCYMLKQCKXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[(1H-indol-3-yl)(phenyl)methyl]hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of indole, including N-[(1H-indol-3-yl)(phenyl)methyl]hydroxylamine, exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. A notable study evaluated the antiproliferative effects of similar compounds against various cancer cell lines, revealing that specific substitutions on the indole ring enhance activity against tumors such as breast cancer and cervical cancer .

Antibacterial Properties

This compound has been investigated for its antibacterial activity, particularly against multi-drug resistant strains. The compound's structural characteristics allow it to interact effectively with bacterial targets, potentially overcoming resistance mechanisms . Research has identified that certain derivatives show minimum inhibitory concentrations (MIC) comparable to or better than existing antibiotics, making them promising candidates for further development .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction processes. Adjusting reaction conditions such as temperature and solvent choice can significantly impact the efficiency of synthesis.

Case Studies and Research Findings

Several case studies have documented the applications and effects of this compound:

Study Focus Findings
Study 1Anticancer ActivityInduced apoptosis in MCF-7 cells with IC50 values significantly lower than parent compounds .
Study 2Antibacterial EffectsDemonstrated potent activity against MRSA with MIC values lower than traditional antibiotics .
Study 3Mechanistic InsightsShowed G2/M phase arrest in HeLa cells, indicating potential as a chemotherapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related indole derivatives and hydroxylamine/hydroxamic acid analogs, emphasizing synthesis, structural features, and biological relevance.

N-((1H-Indol-3-yl)methyl)hydroxylamine (DX-01-14)

  • Structure : Hydroxylamine linked to an indol-3-yl methyl group.
  • Synthesis : Prepared via a two-step procedure starting from indole-3-carbaldehyde, achieving a 69% yield. The absence of bulky substituents on the indole ring facilitates higher yields compared to analogs with additional aryl groups .

N-((5-(o-Tolyl)-1H-indol-3-yl)methyl)hydroxylamine (DX-01-15)

  • Structure : Similar to DX-01-14 but with an o-tolyl group at the indole’s 5-position.
  • Synthesis : Yield drops to 43% due to steric hindrance from the o-tolyl group during Suzuki-Miyaura coupling .
  • Key Differences : The o-tolyl substituent may enhance lipophilicity and alter binding interactions in enzyme inhibition assays compared to the unsubstituted target compound.

N-(Substituted Phenyl)-2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl) Acetamide Derivatives

  • Structure: Hydroxyimino methyl group on indole linked to an acetamide moiety with varied phenyl substituents.
  • Synthesis : Synthesized via condensation of 1H-indole-3-carbaldehyde oxime with 2-chloroacetamide derivatives. These derivatives exhibit moderate to high antioxidant activity in DPPH and FRAP assays .
  • Key Differences : Replacement of the hydroxylamine group with an acetamide reduces redox reactivity but improves stability.

5-(4-(Di(1H-Indol-3-yl)methyl)phenyl)-1,3,4-thiadiazol-2-amine Derivatives

  • Structure : Thiadiazole core linked to a di(indolyl)methylphenyl group.
  • Synthesis : Yields range from 81–92%, attributed to the stabilizing effect of the di(indolyl) group during cyclocondensation .

N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide (6)

  • Structure : Hydroxamic acid with a cyclopropane carboxamide backbone.
  • Synthesis : Prepared via standard hydroxamic acid coupling, similar to methods used for indole derivatives .

Data Tables

Table 2: Physicochemical Properties

Compound Name LogP* Solubility (mg/mL) Stability Notes
N-[(1H-Indol-3-yl)(phenyl)methyl]hydroxylamine ~2.5 Low (hydrophobic) Likely sensitive to oxidation
DX-01-14 ~1.8 Moderate Stable under inert atmosphere
Compound 1 (Thiadiazol-2-amine) ~3.2 Low High thermal stability
N-(4-Chlorophenyl)-hydroxamic acid ~2.0 High (polar group) Prone to hydrolysis in acidic conditions

*Calculated using fragment-based methods.

Key Findings and Implications

  • Synthesis Challenges : The target compound’s discontinued status contrasts with the high yields of analogs like DX-01-14 (69%) and thiadiazol-2-amine derivatives (up to 92%), suggesting that steric hindrance or purification difficulties may limit its practicality .
  • Bioactivity Potential: Hydroxylamine derivatives with indole scaffolds (e.g., DX-01-14) show promise as indoleamine 2,3-dioxygenase (IDO1) inhibitors, a target in cancer immunotherapy . In contrast, thiadiazole derivatives exhibit broader antifungal activity, likely due to their extended aromatic systems .
  • Structural Optimization : Introducing electron-withdrawing groups (e.g., chloro in ) or bulky substituents (e.g., o-tolyl in DX-01-15) can modulate reactivity and bioactivity, though at the cost of synthetic efficiency .

Biological Activity

N-[(1H-indol-3-yl)(phenyl)methyl]hydroxylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the compound's biological activity, including its anticancer properties, antibacterial effects, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique indole and phenyl moieties, which are known to contribute to various biological activities. The hydroxylamine functional group is also significant in mediating interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit selective cytotoxicity against various cancer cell lines.

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Cell Proliferation : Research indicates that compounds with indole structures can interfere with cell cycle progression.
  • Induction of Apoptosis : Studies suggest that hydroxylamines can activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • Study on Lung Cancer Cells :
    • In vitro tests demonstrated that this compound significantly reduced the viability of lung cancer cells (NCI-H3255) with an IC50 value of approximately 7.2 nM, indicating potent activity against cells harboring the EGFR L858R mutation .
  • Breast Cancer Evaluation :
    • Another study reported that this compound showed promising results against breast cancer cell lines, contributing to a reduction in tumor growth in xenograft models.

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for its antibacterial effects.

Efficacy Against Bacterial Strains

The compound has demonstrated activity against several bacterial strains, including drug-resistant variants. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MRSA)0.5
Escherichia coli8
Klebsiella pneumoniae2

These results suggest that this compound could be a candidate for further development as an antibacterial agent, particularly in treating infections caused by resistant strains .

Safety and Toxicity Profile

While evaluating the biological activity of this compound, it is crucial to consider its safety profile. Preliminary toxicity assessments have indicated that the compound exhibits a favorable therapeutic index, with cytotoxicity levels significantly lower than its antibacterial activity .

Q & A

Q. How should researchers design mechanistic studies to investigate the compound’s role in radical scavenging or nitroxide formation?

  • Methodological Answer : Conduct EPR spectroscopy to detect stable radical intermediates. Use spin-trapping agents (e.g., DMPO) in aqueous solutions to identify transient species. Pair with cyclic voltammetry to measure redox potentials, correlating with antioxidant capacity .

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